
19,19-Diethyl-14,24-ditridecylheptatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19,19-Diethyl-14,24-ditridecylheptatriacontane: is a complex organic compound with the molecular formula C67H136 It is a long-chain hydrocarbon, characterized by its significant molecular weight and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19,19-Diethyl-14,24-ditridecylheptatriacontane typically involves multi-step organic reactions. The process begins with the preparation of the core heptatriacontane structure, followed by the introduction of ethyl and tridecyl groups at specific positions. Common synthetic routes include:
Alkylation Reactions: Using alkyl halides and strong bases to introduce ethyl and tridecyl groups.
Hydrogenation: Ensuring the saturation of the hydrocarbon chain.
Purification: Techniques such as distillation and chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
19,19-Diethyl-14,24-ditridecylheptatriacontane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form alcohols, ketones, or carboxylic acids.
Reduction: Using reducing agents to modify the hydrocarbon chain.
Substitution: Halogenation or other substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
19,19-Diethyl-14,24-ditridecylheptatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty lubricants and as a component in certain polymer formulations.
Mechanism of Action
The mechanism by which 19,19-Diethyl-14,24-ditridecylheptatriacontane exerts its effects is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Heptatriacontane: A simpler long-chain hydrocarbon without the ethyl and tridecyl substitutions.
19,19-Diethylheptatriacontane: Similar structure but lacks the tridecyl groups.
14,24-Ditridecylheptatriacontane: Similar structure but lacks the ethyl groups.
Uniqueness
19,19-Diethyl-14,24-ditridecylheptatriacontane is unique due to the specific positioning of the ethyl and tridecyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
72942-96-2 |
|---|---|
Molecular Formula |
C67H136 |
Molecular Weight |
941.8 g/mol |
IUPAC Name |
19,19-diethyl-14,24-di(tridecyl)heptatriacontane |
InChI |
InChI=1S/C67H136/c1-7-13-17-21-25-29-33-37-41-45-49-57-65(58-50-46-42-38-34-30-26-22-18-14-8-2)61-53-55-63-67(11-5,12-6)64-56-54-62-66(59-51-47-43-39-35-31-27-23-19-15-9-3)60-52-48-44-40-36-32-28-24-20-16-10-4/h65-66H,7-64H2,1-6H3 |
InChI Key |
MXDLXJWYQIXLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


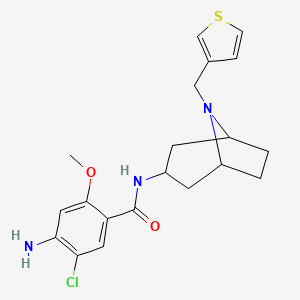
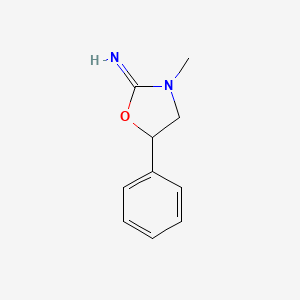
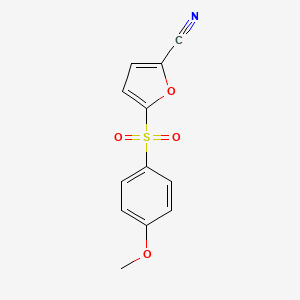
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
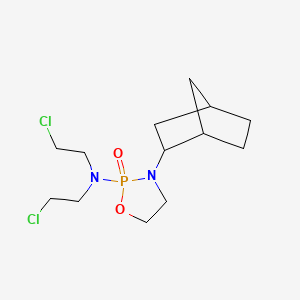
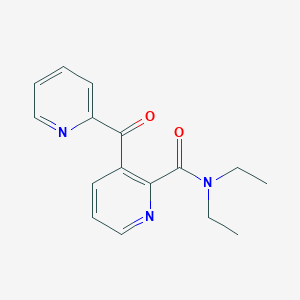
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
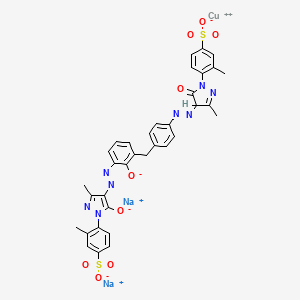
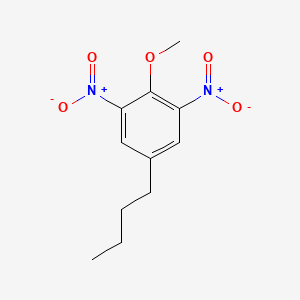

![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
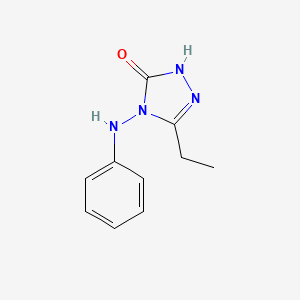
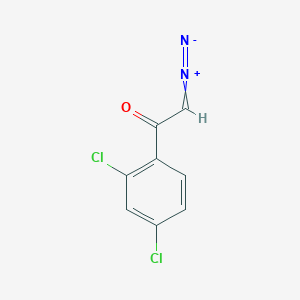
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
